1-((3,5-Difluorophenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine
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Overview
Description
1-((3,5-Difluorophenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine is a complex organic compound characterized by the presence of a piperazine ring substituted with a 3,5-difluorophenylsulfonyl group and a 2,2,2-trifluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3,5-Difluorophenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine typically involves multiple steps, starting with the preparation of the key intermediates One common approach is to first synthesize the 3,5-difluorophenylsulfonyl chloride, which is then reacted with piperazine to form the sulfonyl-piperazine intermediate
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of appropriate solvents, catalysts, and temperature control. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-((3,5-Difluorophenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can result in various alkylated or acylated derivatives.
Scientific Research Applications
1-((3,5-Difluorophenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((3,5-Difluorophenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity, leading to various biochemical and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 1-((3,5-Difluorophenyl)sulfonyl)piperazine
- 4-(2,2,2-Trifluoroethyl)piperazine
- 1-(Phenylsulfonyl)-4-(2,2,2-trifluoroethyl)piperazine
Comparison
Compared to similar compounds, 1-((3,5-Difluorophenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine is unique due to the presence of both the 3,5-difluorophenylsulfonyl and 2,2,2-trifluoroethyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-(3,5-difluorophenyl)sulfonyl-4-(2,2,2-trifluoroethyl)piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F5N2O2S/c13-9-5-10(14)7-11(6-9)22(20,21)19-3-1-18(2-4-19)8-12(15,16)17/h5-7H,1-4,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMEAMYLEWMYZLV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(F)(F)F)S(=O)(=O)C2=CC(=CC(=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F5N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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